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molecular formula C11H9Cl2NO2 B8675490 Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate

Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate

Cat. No. B8675490
M. Wt: 258.10 g/mol
InChI Key: YOWINSDTKRAXHF-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of sodium cyanide (75.12 g, 1.53 mol) in water (300 mL) was added dropwise to a solution of ethyl 2-(bromomethyl)-3,6-dichlorobenzoate (253c, 320 g, 1.03 mol) in dimethylsulfoxide (2.4 L) at room temperature. The mixture was stirred at room temperature for 1.5 hours. The reaction mixture was poured into a mixture of water (4 L) and methyl tert-butyl ether (2 L), and the layers separated. The organic layer was washed with water (2 L) and with saturated aqueous sodium chloride solution (2 L), dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluting with 30:1 petroleum ether/ethyl acetate), affording ethyl 3,6-dichloro-2-(cyanomethyl)benzoate (253d, 150 g, ˜75% pure, 47% yield) as a yellow oil.
Quantity
75.12 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([Cl:18])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].C(OC)(C)(C)C>O.CS(C)=O>[Cl:17][C:16]1[C:6]([CH2:5][C:1]#[N:2])=[C:7]([C:13]([Cl:18])=[CH:14][CH:15]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
75.12 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
320 g
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C(=CC=C1Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
2.4 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with water (2 L) and with saturated aqueous sodium chloride solution (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluting with 30:1 petroleum ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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